molecular formula C20H19ClN2O2 B7741912 Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate

Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate

Cat. No.: B7741912
M. Wt: 354.8 g/mol
InChI Key: YONHHSBSXQBQLC-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination: The 4-position amine group can be introduced by reacting the chlorinated quinoline with 2-phenylethylamine under basic conditions.

    Esterification: Finally, the carboxylate ester group can be introduced through esterification with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-malarial, anti-inflammatory, and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 8-chloro-4-[(2-phenylethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: Known for its anti-malarial activity, chloroquine has a similar quinoline core but different substituents.

    Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, used to treat bacterial infections.

Uniqueness

The unique combination of the ethyl ester, chloro, and phenylethylamino groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 8-chloro-4-(2-phenylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-2-25-20(24)16-13-23-19-15(9-6-10-17(19)21)18(16)22-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONHHSBSXQBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC3=CC=CC=C3)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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